N-{4-[(phenoxyacetyl)amino]phenyl}butanamide
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Overview
Description
N-{4-[(phenoxyacetyl)amino]phenyl}butanamide is a chemical compound known for its unique structure and potential applications in various fields. This compound is characterized by the presence of a phenoxyacetyl group attached to an amino group, which is further connected to a phenyl ring and a butanamide moiety. Its distinct structure allows it to participate in a variety of chemical reactions and makes it a subject of interest in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[(phenoxyacetyl)amino]phenyl}butanamide typically involves the reaction of 4-aminophenylbutanamide with phenoxyacetyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually include a solvent like dichloromethane and a temperature range of 0-5°C to ensure the reaction proceeds smoothly.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and continuous flow reactors. The use of automated systems for the addition of reagents and control of reaction conditions ensures consistency and efficiency in the production process. The final product is typically purified using techniques such as recrystallization or chromatography to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
N-{4-[(phenoxyacetyl)amino]phenyl}butanamide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The phenoxyacetyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophilic substitution reactions using reagents like sodium methoxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
N-{4-[(phenoxyacetyl)amino]phenyl}butanamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-{4-[(phenoxyacetyl)amino]phenyl}butanamide involves its interaction with specific molecular targets. The phenoxyacetyl group is known to interact with enzymes and proteins, potentially inhibiting their activity. The compound may also modulate signaling pathways involved in inflammation and pain, contributing to its therapeutic effects.
Comparison with Similar Compounds
N-{4-[(phenoxyacetyl)amino]phenyl}butanamide can be compared with other similar compounds, such as:
N-{4-chloro-3-[(phenoxyacetyl)amino]phenyl}butanamide: This compound has a similar structure but includes a chlorine atom, which may alter its reactivity and biological activity.
Cetylpyridinium chloride: Although structurally different, it shares some functional similarities in terms of its interaction with biological targets.
Domiphen bromide: Another compound with a similar mode of action, used in different applications.
The uniqueness of this compound lies in its specific structure, which allows for versatile chemical modifications and a broad range of applications in various fields.
Properties
IUPAC Name |
N-[4-[(2-phenoxyacetyl)amino]phenyl]butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3/c1-2-6-17(21)19-14-9-11-15(12-10-14)20-18(22)13-23-16-7-4-3-5-8-16/h3-5,7-12H,2,6,13H2,1H3,(H,19,21)(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IABBOIUXNOIIIQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=CC=C(C=C1)NC(=O)COC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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